2-(2-bromophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
The compound “2-(2-bromophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a bromophenyl group, a tetrahydropyran ring, an oxadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The oxadiazole is a five-membered ring containing three nitrogen atoms and two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution . The tetrahydropyran ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Coordination Complexes
Research on similar compounds to 2-(2-bromophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has been conducted in the field of coordination chemistry. For instance, pyrazole-acetamide derivatives have been synthesized and used to create coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit interesting hydrogen bonding and self-assembly processes, as well as significant antioxidant activity (Chkirate et al., 2019).
Crystal Structures and Computational Studies
Novel compounds related to the chemical structure of interest have been synthesized and their crystal structures examined. Studies include single crystal X-ray diffraction and density functional theory calculations. These analyses help understand the intermolecular interactions and binding modes of these compounds, contributing to fields like material science and drug design (Sebhaoui et al., 2020).
Pharmacological Potential
Similar structures have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these compounds provide insights into their potential therapeutic uses (Faheem, 2018).
Antimicrobial Applications
Some derivatives have been synthesized with the aim of exploring their antimicrobial properties. Such studies are crucial in the development of new antimicrobial agents, which is a significant area of research in medical science and pharmacology (Darwish et al., 2014).
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTNDMKTGSLDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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